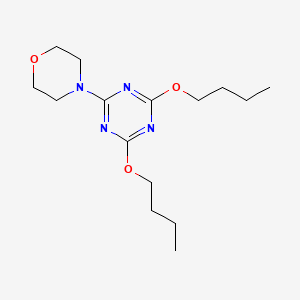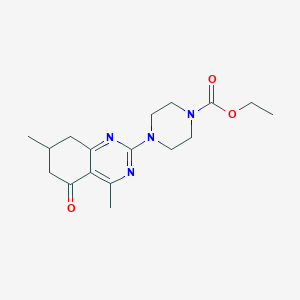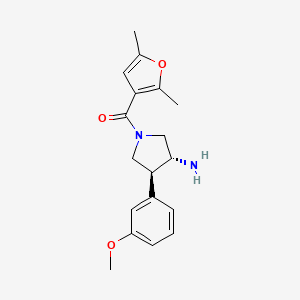
4-methyl-3-(2-oxoimidazolidin-1-yl)-N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The introduction to the study of a complex organic molecule like "4-methyl-3-(2-oxoimidazolidin-1-yl)-N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)benzamide" would focus on its relevance to fields such as medicinal chemistry, materials science, or chemical engineering. The compound's unique structure suggests potential for specific biological activity or material properties that warrant detailed investigation.
Synthesis Analysis
Synthesis of complex organic compounds often involves multi-step reactions, starting from commercially available or easily synthesized intermediates. Techniques such as condensation reactions, ring-closure strategies, and selective functionalization are common. For instance, the synthesis of substituted benzimidazole derivatives involves condensation steps with various substituted aryl aldehydes (Sharma et al., 2010).
Molecular Structure Analysis
Molecular structure analysis typically employs techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to elucidate the compound's structure. For example, studies on similar complex molecules have used NMR and mass spectrometry to confirm structures (Hossaini et al., 2017).
Aplicaciones Científicas De Investigación
Synthetic Methodologies and Chemical Properties
Research in synthetic chemistry has developed various methodologies to create compounds with similar structures to "4-methyl-3-(2-oxoimidazolidin-1-yl)-N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)benzamide," exploring their synthesis, properties, and potential applications. Studies have detailed the synthesis of related imidazolidine and benzimidazole derivatives, highlighting their significance in the development of novel chemical entities. For example, the synthesis of imidazotetrazine derivatives showcases the intricate chemical reactions utilized to create compounds with potential antitumor activities (Stevens et al., 1984). Similarly, the creation of benzimidazole fused-1,4-oxazepines and their comprehensive spectroscopic, X-ray diffraction, and DFT studies underline the structural complexity and potential applications of these compounds in various fields, including pharmaceuticals (Almansour et al., 2016).
Biological Activities
Several studies have focused on the biological activities of compounds structurally related to "4-methyl-3-(2-oxoimidazolidin-1-yl)-N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)benzamide." For instance, the exploration of PARP inhibitors for cancer treatment reveals the therapeutic potential of benzimidazole carboxamide derivatives, highlighting their efficacy in inhibiting PARP enzymes and their application in cancer therapies (Penning et al., 2009). Additionally, antimicrobial agents based on isoxazolyl benzoimidazolyl benzamides demonstrate the antimicrobial potential of these compounds, offering insights into their use in combating bacterial and fungal infections (Rajanarendar et al., 2008).
Structural and Mechanistic Studies
Research on the structural and mechanistic aspects of compounds akin to "4-methyl-3-(2-oxoimidazolidin-1-yl)-N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)benzamide" includes solvation analyses and computational studies. These studies provide valuable information on the physical properties, molecular interactions, and potential applications of these compounds in various fields, including drug design and materials science. An example is the solvation analysis of halogenated tetrazine derivatives, which contributes to understanding the solvation effects and their implications on the chemical and physical properties of these compounds (S. et al., 2014).
Propiedades
IUPAC Name |
4-methyl-3-(2-oxoimidazolidin-1-yl)-N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3/c1-15-6-7-18(13-19(15)25-10-9-23-22(25)27)21(26)24-14-16-8-11-28-20-5-3-2-4-17(20)12-16/h2-7,13,16H,8-12,14H2,1H3,(H,23,27)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUBZBJONVFDKPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCC2CCOC3=CC=CC=C3C2)N4CCNC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-3-(2-oxoimidazolidin-1-YL)-N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-methyl-4-{3-[1-(1-phenyl-1H-tetrazol-5-yl)piperidin-3-yl]propanoyl}piperazine](/img/structure/B5570369.png)
![N-(4-cyanophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea](/img/structure/B5570371.png)
![5-{3-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-pyrrolidinyl]-3-oxopropyl}-4-methyl-1,3-thiazole](/img/structure/B5570379.png)

![(3S*,4R*)-N,N-dimethyl-4-propyl-1-{[2-(trifluoromethyl)phenyl]sulfonyl}-3-pyrrolidinamine](/img/structure/B5570398.png)
![N-(4-chlorophenyl)-N'-[2-(4-ethyl-1-piperazinyl)ethyl]urea](/img/structure/B5570405.png)
![N-(5-methyl-3-isoxazolyl)-3-[(4-methyl-2-pyrimidinyl)oxy]benzamide](/img/structure/B5570406.png)
![4-[(6-isobutyl-2-methylpyrimidin-4-yl)carbonyl]-1,4-oxazepan-6-ol](/img/structure/B5570424.png)

![1-cyclopentyl-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5570452.png)
![N-[4-(4-morpholinyl)phenyl]-2-phenoxyacetamide](/img/structure/B5570457.png)

